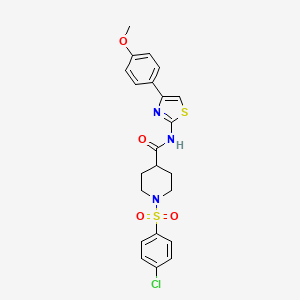
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring, which is known for its pharmacological versatility.
- A thiazole moiety, contributing to its biological activity.
- A sulfonamide group, which enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations. For instance, derivatives of thiazole have been reported to show MIC values ranging from 0.22 to 0.25μg/mL against certain pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Several derivatives have shown cytotoxic effects against cancer cell lines such as:
- A-431 (human epidermoid carcinoma)
- Jurkat cells (T-cell leukemia)
Notably, some derivatives exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer activity . The presence of electron-withdrawing groups like chlorine is essential for enhancing antiproliferative activity .
Enzyme Inhibition
This compound has also demonstrated potential as an enzyme inhibitor. Studies have focused on its ability to inhibit:
- Acetylcholinesterase (AChE) : Important for neuroprotective effects.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
The inhibition of these enzymes suggests potential therapeutic applications in neurological diseases and bacterial infections .
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives highlighted the antimicrobial efficacy of thiazole-containing compounds. The findings revealed that modifications to the thiazole ring significantly impacted antimicrobial potency. The most active derivative showed a MIC of 0.22μg/mL against Staphylococcus aureus .
Study 2: Anticancer Properties
In a comparative study involving multiple thiazole derivatives, one compound exhibited an IC50 value of 1.61±1.92μg/mL, demonstrating significant cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 0.22−0.25μg/mL |
| Anticancer | A-431, Jurkat cells | Cytotoxicity | < 1.98μg/mL |
| Enzyme Inhibition | AChE | Enzyme inhibition | Not specified |
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-30-18-6-2-15(3-7-18)20-14-31-22(24-20)25-21(27)16-10-12-26(13-11-16)32(28,29)19-8-4-17(23)5-9-19/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNDUSFMDKXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














